molecular formula C42H52N2O5 B15016723 4,4'-oxybis{N-[4-(octyloxy)phenyl]benzamide}

4,4'-oxybis{N-[4-(octyloxy)phenyl]benzamide}

Cat. No.: B15016723
M. Wt: 664.9 g/mol
InChI Key: FSDOSBGBBVYNOB-UHFFFAOYSA-N
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Description

N-[4-(OCTYLOXY)PHENYL]-4-(4-{[4-(OCTYLOXY)PHENYL]CARBAMOYL}PHENOXY)BENZAMIDE: is a complex organic compound characterized by the presence of octyloxy groups attached to phenyl rings

Chemical Reactions Analysis

Types of Reactions

N-[4-(OCTYLOXY)PHENYL]-4-(4-{[4-(OCTYLOXY)PHENYL]CARBAMOYL}PHENOXY)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(OCTYLOXY)PHENYL]-4-(4-{[4-(OCTYLOXY)PHENYL]CARBAMOYL}PHENOXY)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(OCTYLOXY)PHENYL]-4-(4-{[4-(OCTYLOXY)PHENYL]CARBAMOYL}PHENOXY)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular processes. The octyloxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt membrane-associated functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-octyloxyphenylboronic acid
  • 4-octyloxyphenylacetylene
  • 4-octyloxyphenylbenzoate

Uniqueness

N-[4-(OCTYLOXY)PHENYL]-4-(4-{[4-(OCTYLOXY)PHENYL]CARBAMOYL}PHENOXY)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C42H52N2O5

Molecular Weight

664.9 g/mol

IUPAC Name

N-(4-octoxyphenyl)-4-[4-[(4-octoxyphenyl)carbamoyl]phenoxy]benzamide

InChI

InChI=1S/C42H52N2O5/c1-3-5-7-9-11-13-31-47-37-27-19-35(20-28-37)43-41(45)33-15-23-39(24-16-33)49-40-25-17-34(18-26-40)42(46)44-36-21-29-38(30-22-36)48-32-14-12-10-8-6-4-2/h15-30H,3-14,31-32H2,1-2H3,(H,43,45)(H,44,46)

InChI Key

FSDOSBGBBVYNOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OCCCCCCCC

Origin of Product

United States

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